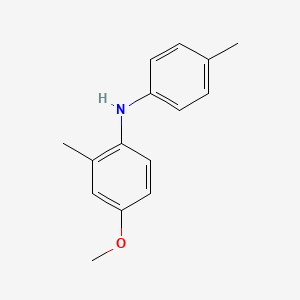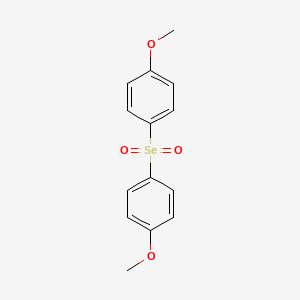
Benzene, 1,1'-selenonylbis[4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-selenonylbis[4-methoxy-]: is an organoselenium compound characterized by the presence of selenium atoms bonded to benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1,1’-selenonylbis[4-methoxy-] typically involves the reaction of 4-methoxyphenylselenol with appropriate reagents under controlled conditions. One common method includes the oxidation of 4-methoxyphenylselenol using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of benzene, 1,1’-selenonylbis[4-methoxy-] may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,1’-selenonylbis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form selenoxides or selenones using strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of selenides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,1’-selenonylbis[4-methoxy-] is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex organoselenium compounds .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit antioxidant activity, which can protect cells from oxidative damage .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in cancer treatment. Selenium compounds have been shown to induce apoptosis in cancer cells, making them promising candidates for anticancer drugs .
Industry: In the industrial sector, benzene, 1,1’-selenonylbis[4-methoxy-] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science .
Wirkmechanismus
The mechanism of action of benzene, 1,1’-selenonylbis[4-methoxy-] involves its interaction with molecular targets through the formation of selenium-containing intermediates. These intermediates can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. The compound’s ability to modulate redox balance is crucial for its biological and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Diphenyl selenide: Another organoselenium compound with similar chemical properties but different reactivity and applications.
Phenyl selenoxide: Known for its use in organic synthesis and as an intermediate in the preparation of other selenium-containing compounds.
Uniqueness: Benzene, 1,1’-selenonylbis[4-methoxy-] is unique due to the presence of methoxy groups on the benzene rings, which can influence its reactivity and solubility. This structural feature distinguishes it from other organoselenium compounds and contributes to its specific applications in various fields .
Eigenschaften
CAS-Nummer |
33834-54-7 |
|---|---|
Molekularformel |
C14H14O4Se |
Molekulargewicht |
325.23 g/mol |
IUPAC-Name |
1-methoxy-4-(4-methoxyphenyl)selenonylbenzene |
InChI |
InChI=1S/C14H14O4Se/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
QAPBRPKQCGPZFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Se](=O)(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


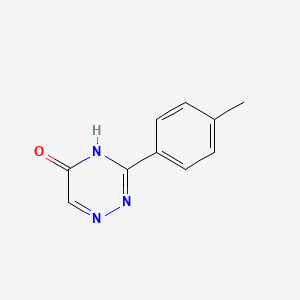
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
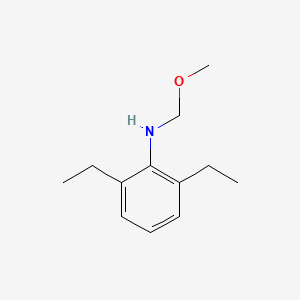
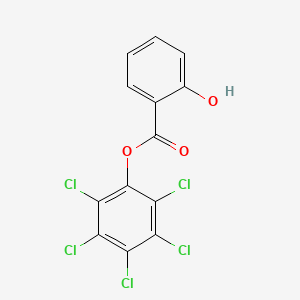
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

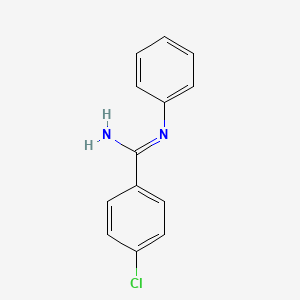
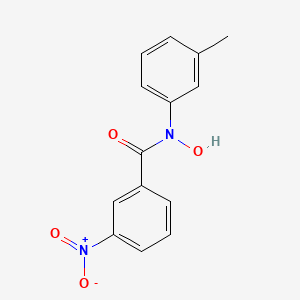
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
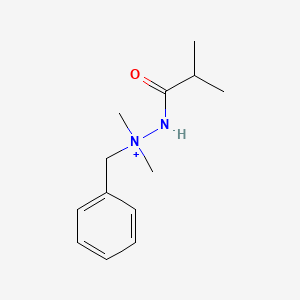
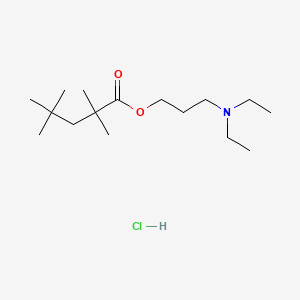
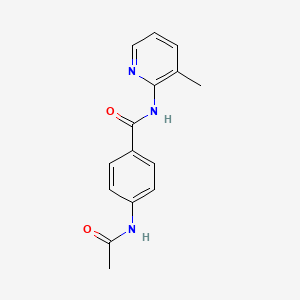
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
